2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a methyloxazole moiety. The oxazole ring is further substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 4.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-5-35-23-9-7-6-8-19(23)26-28-21(17(2)36-26)16-30-12-13-31-22(27(30)32)15-20(29-31)18-10-11-24(33-3)25(14-18)34-4/h6-15H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTJXCHUCGVQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one represents a new class of pyrazolo derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of pyrazolo derivatives typically involves multi-step reactions that include the formation of the pyrazolo ring followed by substitutions at various positions to enhance biological activity. Recent studies have demonstrated that modifications to the pyrazolo core can significantly influence its pharmacological properties.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolo derivatives, including the compound . A notable study synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their effects on A549 lung cancer cells. The results indicated that these compounds exhibited dose-dependent inhibition of cell growth, with some derivatives showing enhanced efficacy due to specific structural modifications .
Table 1: Summary of Anticancer Activity Against A549 Cells
| Compound | IC50 (µM) | Mode of Action |
|---|---|---|
| 3o | 5.0 | Autophagy modulation |
| 3p | 10.0 | Apoptosis induction |
| 3q | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, pyrazolo derivatives have shown promise as antimicrobial agents. For instance, a focused library of pyrazolo compounds was screened for activity against Mycobacterium tuberculosis, revealing several analogues with significant inhibitory effects . The mechanism of action was linked to interference with essential metabolic pathways in the bacteria.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathway |
|---|---|---|
| 1 | 0.25 µg/mL | Cell wall biosynthesis |
| 2 | 0.50 µg/mL | Iron uptake inhibition |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Research indicates that substituents on the aromatic rings significantly affect their potency and selectivity. For example, compounds with electron-donating groups at specific positions on the phenyl rings exhibited increased binding affinity to target proteins involved in cancer cell proliferation .
Case Studies
- Lung Cancer Study : A study focusing on A549 cells demonstrated that specific derivatives could inhibit cell growth through autophagy modulation, suggesting a novel therapeutic approach for lung cancer treatment .
- Tuberculosis Treatment : Another case highlighted the potential of pyrazolo derivatives in treating tuberculosis, where compounds showed low cytotoxicity while effectively inhibiting bacterial growth within macrophages .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazin exhibit inhibitory effects on various cancer cell lines, including A549 lung cancer cells. The compounds showed dose-dependent inhibition of cell growth, suggesting their potential utility in cancer treatment .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | A549 | TBD | Modulation of autophagy |
| 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | A549 | TBD | Inhibition of cell growth |
Antimicrobial Activity
Beyond oncology, pyrazolo[1,5-a]pyrazin derivatives have been investigated for their antimicrobial properties. Certain studies suggest that modifications in the chemical structure can enhance antibacterial activity against various pathogens. This aspect highlights the versatility of these compounds in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Research indicates that substituents on the pyrazole ring significantly influence biological activity. For example, the presence of electron-donating groups such as methoxy enhances activity against cancer cells compared to other substituents .
Study 1: Anticancer Efficacy
A study published in PubMed explored a series of novel pyrazolo[1,5-a]pyrazin derivatives and their effects on A549 and H322 lung cancer cells. The findings revealed that specific structural modifications led to enhanced cytotoxicity and suggested that these compounds could be developed into effective anticancer therapies .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of pyrazolo[1,5-a]pyrazin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, paving the way for further development in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural and synthetic differences between the target compound and similar heterocyclic derivatives:
Key Observations:
- Substituent Influence : The target compound’s 3,4-dimethoxyphenyl and ethoxyphenyl groups may enhance lipophilicity and membrane permeability compared to simpler phenyl or methyl-substituted analogs . The methyloxazole moiety could improve metabolic stability relative to thiophene or morpholine derivatives .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling of pyrazolo[1,5-a]pyrazine and oxazole intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Functional group protection/deprotection (e.g., methoxy and ethoxy groups) to prevent side reactions .
- Purification using column chromatography or recrystallization to achieve >95% purity . Key challenges : Low yields in cyclization steps (e.g., oxazole ring formation) and regioselectivity during substitutions. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–120°C) improves efficiency .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H/C NMR to confirm substituent positions and stereochemistry (e.g., methoxy vs. ethoxy groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (CHNO, MW 486.528) and isotopic patterns .
- HPLC : Assess purity (>95%) and monitor degradation under stress conditions (pH 2–12, 40–80°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50_{50}50 variability)?
Discrepancies may arise from:
- Assay conditions : Differences in cell lines (e.g., A549 vs. HeLa), serum concentration, or incubation time .
- Compound stability : Hydrolysis of ester/ether groups under physiological pH alters activity .
- Structural polymorphism : Crystal packing variations (e.g., triclinic vs. monoclinic forms) affect solubility and bioavailability . Methodology : Validate bioassays with standardized protocols (e.g., MTT assays at 48h) and characterize batch-to-batch crystallinity via X-ray diffraction .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Systematic substitution : Replace methoxy/ethoxy groups with halogens or bioisosteres (e.g., trifluoromethoxy) to modulate lipophilicity (logP) .
- Fragment-based design : Isolate pyrazolo[1,5-a]pyrazine and oxazole moieties to identify pharmacophores .
- In silico docking : Use AutoDock Vina to predict binding to kinases (e.g., MAPK) or autophagy-related proteins (e.g., LC3) . Example SAR Finding : Ethoxy groups at the 2-phenyl position enhance autophagy modulation, while methyl substitution on oxazole improves metabolic stability .
Q. How can computational methods predict biological interactions?
- Molecular dynamics (MD) simulations : Analyze binding stability with ATP-binding pockets (e.g., 100-ns simulations in GROMACS) .
- QSAR modeling : Correlate Hammett constants of substituents with cytotoxicity (R > 0.85) .
- ADMET prediction : Use SwissADME to optimize solubility (<-3.0 logS) and reduce hepatotoxicity (CYP3A4 inhibition < 50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
